



# Application Notes and Protocols: FNDR-20123 for In Vivo Malaria Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684 Get Quote

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of FNDR-20123, a novel histone deacetylase (HDAC) inhibitor, in a humanized mouse model for the study of malaria. The provided protocols are based on established research to ensure reproducibility and accuracy in your experiments.

## Introduction

FNDR-20123 is a first-in-class, orally active anti-malarial compound that functions as a potent inhibitor of histone deacetylases (HDACs).[1][2][3] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel therapeutics with unique mechanisms of action.[3][4] HDACs represent a promising therapeutic target in malaria, and FNDR-20123 has demonstrated significant efficacy in reducing parasitemia in preclinical in vivo models.[3][4] This document outlines the key characteristics of FNDR-20123 and provides a detailed protocol for its evaluation in a severe combined immunodeficiency (SCID) mouse model of human P. falciparum malaria.

# **Mechanism of Action**

FNDR-20123 exerts its anti-malarial activity by inhibiting HDACs, which are crucial enzymes in the epigenetic regulation of gene expression in Plasmodium falciparum.[3] By inhibiting these enzymes, FNDR-20123 disrupts the normal lifecycle of the parasite. It is a pan-HDAC inhibitor,



affecting multiple HDAC isoforms.[5] This distinct mechanism of action suggests that FNDR-20123 may be effective against parasite strains that have developed resistance to other antimalarial drugs.[4]



Click to download full resolution via product page

FNDR-20123 Mechanism of Action



# **Data Presentation**

**In Vitro Activity of FNDR-20123** 

| Parameter                            | IC50 Value      | Target   | Notes                                                    |
|--------------------------------------|-----------------|----------|----------------------------------------------------------|
| Plasmodium HDAC<br>Inhibition        | 31 nM[1][2][4]  | Pan-HDAC |                                                          |
| Human HDAC<br>Inhibition             | 3 nM[1][2][4]   | Pan-HDAC |                                                          |
| P. falciparum Asexual<br>Blood Stage | 41 nM[1][2][4]  |          | Effective against<br>multi-drug resistant<br>strains.[4] |
| Male Gametocytes                     | 190 nM[1][2][4] |          | Indicates potential for transmission control. [4]        |
| Female Gametocytes                   | > 5 μM[4]       |          |                                                          |

# In Vivo Efficacy of FNDR-20123 in SCID Mouse Model

| Compound   | Dose (mg/kg) | Route of Administration | Parasitemia (%) |
|------------|--------------|-------------------------|-----------------|
| FNDR-20123 | 10           | Oral (p.o.)             | 6.5[1][2]       |
| FNDR-20123 | 50           | Oral (p.o.)             | 2.57[1][2]      |

# **Pharmacokinetic and Safety Profile of FNDR-20123**



| Parameter                    | Value                       | Species           | Notes                                |
|------------------------------|-----------------------------|-------------------|--------------------------------------|
| Cmax                         | 1.1 μΜ[4][6]                | Rat               | At 100 mg/kg oral dose.[4][6]        |
| T1/2                         | 5.5 h[4][6]                 | Rat               |                                      |
| Liver Microsome<br>Stability | > 75% remaining after<br>2h | Human, Mouse, Rat | High stability.[4]                   |
| Plasma Protein<br>Binding    | 57%[4]                      | Human             | Low binding.[4]                      |
| hERG Liability               | > 100 μM[4]                 |                   | No significant liability. [4]        |
| CYP Isoform Inhibition       | IC50 > 25 μM[4]             |                   | Does not inhibit tested isoforms.[4] |
| Cytotoxicity (HepG-2, THP-1) | Negligible[4][6]            |                   |                                      |

# Experimental Protocols In Vivo Efficacy Study in a SCID Mouse Model of Human P. falciparum Malaria

This protocol is adapted from the methodology described for the evaluation of FNDR-20123.[4] [5]

#### 1. Animal Model:

- Species: Severe Combined Immunodeficient (SCID) mice.
- Housing: Maintained in a sterile environment to prevent opportunistic infections.
- Humanization: Mice are engrafted with human erythrocytes to allow for the propagation of P. falciparum.

#### 2. Parasite Strain:

## Methodological & Application



- Plasmodium falciparum (specific strain as required, including multi-drug resistant strains).
- 3. Infection Protocol:
- At day 0, infect SCID mice with P. falciparum-parasitized human erythrocytes.
- The inoculum should contain approximately 2 x 10<sup>7</sup> parasitized erythrocytes in a volume of 0.1 ml.[4][5]
- Administer the inoculum intravenously or intraperitoneally.
- 4. Drug Formulation and Administration:
- Preparation: Dissolve FNDR-20123 in 100% DMSO for a stock solution.[4][5] Further dilutions can be made in an appropriate vehicle for administration.
- Dosing:
  - Begin treatment on day 3 post-infection and continue for 4 consecutive days (until day 6).
     [4][5]
  - Administer a single daily dose.[4][5]
  - Test various routes of administration, including oral (p.o.), subcutaneous (s.c.), and intraperitoneal (i.p.).[4]
  - Recommended oral doses for efficacy testing are 10 mg/kg and 50 mg/kg.[1][2]
  - The administration volume should be adjusted to 10 ml/kg.[4][5]
- Control Groups:
  - Vehicle Control: Administer the drug vehicle alone.
  - Positive Control: Use a standard anti-malarial drug like Chloroquine for comparison.[4][5]
- 5. Monitoring and Sample Collection:
- On day 7 post-infection, collect a small volume of blood (e.g., 2 μl) from the tail vein.[4][5]

# Methodological & Application





- Monitor the general health and body weight of the mice daily.
- 6. Determination of Parasitemia:
- Prepare thin blood smears from the collected blood samples.
- · Stain the smears with Giemsa stain.
- Determine the percentage of parasitized red blood cells by counting at least 10,000 erythrocytes under a microscope.[4][5]
- Hematocrit can be determined by FACS analysis.[4]
- 7. Data Analysis:
- Calculate the mean parasitemia for each treatment group.
- Compare the parasitemia in the FNDR-20123 treated groups to the vehicle control group to determine the percentage of parasite inhibition.
- Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.





Click to download full resolution via product page

Experimental Workflow for In Vivo Efficacy



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: FNDR-20123 for In Vivo Malaria Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936684#fndr-20123-in-vivo-mouse-model-for-malaria-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com